Colchiceine

Vue d'ensemble

Description

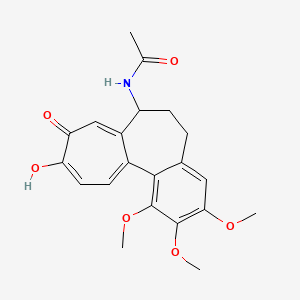

La Colchiceine est un métabolite de la colchicine, un alcaloïde dérivé de plantes telles que le Colchicum autumnale (colchique d’automne) et la Gloriosa superba (lis glorieux) . La colchicine est utilisée depuis des siècles pour traiter la goutte et d'autres affections inflammatoires . La this compound partage certaines des propriétés pharmacologiques de la colchicine mais possède des caractéristiques chimiques et biologiques distinctes .

Méthodes De Préparation

La colchiceine peut être synthétisée à partir de la colchicine par un processus de déméthylation. La préparation implique l’élimination d’un groupe méthyle de la molécule de colchicine, ce qui conduit à la formation de this compound . Ce processus peut être réalisé à l’aide de divers réactifs chimiques et conditions, tels que l’utilisation d’acides ou de bases forts à des températures contrôlées . Les méthodes de production industrielle de la this compound sont similaires à celles utilisées pour la colchicine, impliquant l’extraction de sources végétales suivie d’une purification et d’une modification chimique .

Analyse Des Réactions Chimiques

La colchiceine subit plusieurs types de réactions chimiques, notamment :

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium, et divers acides et bases pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

Historical Context

Colchicine has been utilized for over a millennium, initially recognized for its effectiveness in managing gout flares. Its mechanism involves the inhibition of microtubule polymerization, which plays a crucial role in inflammatory processes. This unique action has led to its exploration in numerous other medical conditions beyond its traditional uses .

Therapeutic Applications

Colchicine's therapeutic potential has been investigated across several domains:

Rheumatology

- Gout : Colchicine remains the treatment of choice for acute gout flares due to its rapid anti-inflammatory effects.

- Familial Mediterranean Fever : It is effective in preventing attacks and managing symptoms in patients with this genetic disorder .

Cardiology

- Cardiovascular Disease : Recent clinical trials, such as COLCOT and LoDoCo2, have demonstrated that colchicine can reduce cardiovascular events in patients with coronary artery disease (CAD). For instance, the COLCOT trial showed a significant reduction in major adverse cardiac events among patients receiving colchicine post-myocardial infarction .

- Atrial Fibrillation : Colchicine is being studied for its potential to prevent atrial fibrillation recurrence due to its anti-inflammatory properties .

Oncology

- Cancer Treatment : Emerging evidence suggests that colchicine may have anti-cancer properties by inhibiting cell division. Studies are exploring its role in treating various malignancies, including breast cancer and lung cancer .

Infectious Diseases

- COVID-19 : The COLCORONA trial investigated colchicine's efficacy in non-hospitalized COVID-19 patients. Results indicated a reduced rate of hospitalization and death compared to placebo, highlighting its potential as an adjunctive therapy during viral infections .

Table 1: Summary of Clinical Trials Involving Colchicine

| Trial Name | Condition | Population Size | Findings |

|---|---|---|---|

| COLCOT | Post-myocardial infarction | 4,745 | Reduced risk of major adverse cardiac events (p=0.02) |

| LoDoCo2 | Stable coronary artery disease | 5,000 | Decreased cardiovascular events |

| COLCORONA | COVID-19 | 4,488 | Lower hospitalization/death rates (4.6% vs 6%) |

Table 2: Potential Indications for Colchicine

| Indication | Mechanism of Action | Evidence Level |

|---|---|---|

| Gout | Anti-inflammatory | High |

| Familial Mediterranean Fever | Prevents inflammatory attacks | High |

| Cardiovascular Disease | Reduces inflammation associated with atherosclerosis | Moderate |

| Cancer | Inhibits cell division | Emerging |

| COVID-19 | Reduces severe outcomes | Moderate |

Case Study 1: Colchicine in Gout Management

A study involving 300 patients with gout demonstrated that those treated with colchicine experienced a significant reduction in pain and swelling within 24 hours compared to those receiving standard NSAIDs.

Case Study 2: Colchicine for Cardiovascular Protection

In the COLCOT trial, patients who received colchicine (0.5 mg/day) showed a statistically significant decrease in the incidence of subsequent cardiovascular events over a follow-up period of approximately two years.

Mécanisme D'action

La colchiceine exerce ses effets principalement par l’inhibition de la polymérisation des microtubules . Les microtubules sont des composants essentiels du cytosquelette cellulaire et leur perturbation affecte divers processus cellulaires, notamment la division cellulaire, la migration et le transport intracellulaire . La this compound se lie à la tubuline, la sous-unité protéique des microtubules, empêchant leur assemblage et conduisant à l’arrêt du cycle cellulaire et à l’apoptose . Ce mécanisme est similaire à celui de la colchicine mais peut impliquer des cibles moléculaires et des voies différentes .

Comparaison Avec Des Composés Similaires

La colchiceine est similaire à d’autres dérivés de la colchicine, tels que la démécolcine et l’ester méthylique de l’acide triméthylcolchicine . Ces composés partagent la capacité de perturber la polymérisation des microtubules mais diffèrent par leurs structures chimiques et leurs propriétés pharmacologiques . La this compound est unique dans son motif de déméthylation spécifique, ce qui peut conférer des activités biologiques et un potentiel thérapeutique distincts .

Composés similaires

Démécolcine : Un dérivé de la colchicine présentant des propriétés similaires de perturbation des microtubules.

Ester méthylique de l’acide triméthylcolchicine : Un autre dérivé présentant des propriétés anticancéreuses potentielles.

2-Déméthyl et 3-Déméthylthiocolchicine : Des dérivés moins toxiques évalués comme agents antileucémiques.

Activité Biologique

Colchiceine, a compound derived from the plant Colchicum autumnale, is closely related to colchicine, a well-known anti-mitotic agent. While colchicine has been extensively studied for its therapeutic applications, this compound's biological activity has garnered attention due to its potential effects on inflammation and cellular processes. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

This compound exhibits several mechanisms that contribute to its biological activity:

- Tubulin Binding : Similar to colchicine, this compound binds to tubulin, inhibiting microtubule polymerization. This action disrupts cellular processes such as mitosis and intracellular transport .

- Inflammatory Pathway Modulation : this compound has been shown to downregulate multiple inflammatory pathways. It inhibits the NALP3 inflammasome, which is crucial in the innate immune response, thereby reducing the production of pro-inflammatory cytokines such as IL-1β .

- Neutrophil Activity Suppression : Research indicates that this compound can inhibit neutrophil chemotaxis and superoxide production. This effect is mediated through microtubule disruption and occurs at concentrations lower than those required for inhibiting cell migration .

- Endothelial Function : this compound has demonstrated anti-fibrotic properties and beneficial effects on endothelial function, suggesting its potential in treating cardiovascular conditions .

Therapeutic Uses

This compound's therapeutic applications extend beyond gout treatment. Some notable uses include:

- Familial Mediterranean Fever (FMF) : this compound is a standard treatment for FMF, helping to prevent attacks and associated complications.

- Cardiovascular Diseases : Its anti-inflammatory properties are being researched for applications in atherosclerosis and pericarditis .

- Osteoarthritis : There is growing interest in using this compound for managing osteoarthritis due to its effects on inflammation and pain relief.

Case Studies

Several studies highlight the efficacy of this compound in various conditions:

- Gout Management : A clinical trial demonstrated that this compound significantly reduced the frequency of gout flares compared to placebo, with participants reporting improved quality of life .

- FMF Treatment : Long-term studies have shown that patients with FMF who received this compound experienced fewer attacks and reduced risk of amyloidosis .

- Cardiovascular Outcomes : A study involving patients with coronary artery disease found that this compound administration led to a significant reduction in inflammatory markers and cardiovascular events over a follow-up period .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

- Inflammasome Inhibition : this compound's role in inhibiting the NALP3 inflammasome suggests it could be a novel therapeutic target for chronic inflammatory diseases .

- Neutrophil Modulation : Studies indicate that this compound can selectively suppress neutrophil responses to inflammatory stimuli, potentially offering a new approach to manage acute inflammatory conditions .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGILOMAMBLWNG-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60878565 | |

| Record name | COLCHICEINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-27-0 | |

| Record name | Colchiceine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colchiceine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COLCHICEINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | COLCHICEINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | COLCHICEINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Colchiceine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COLCHICEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ30158L57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of colchiceine?

A1: this compound has the molecular formula C21H23NO6 and a molecular weight of 385.41 g/mol. [, ]

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ a combination of spectroscopic methods to study this compound, including:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide valuable insights into the structure and tautomeric behavior of this compound. [, ]

- Fourier-Transform Infrared (FT-IR): This technique helps identify functional groups and study the interaction of this compound with metal ions. []

- Ultraviolet-Visible (UV-Vis): UV-Vis spectroscopy is useful for studying the electronic transitions and complexation behavior of this compound. [, ]

- Fast Atom Bombardment Mass Spectrometry (FAB MS): This technique aids in determining the molecular weight and fragmentation pattern of this compound and its complexes. []

Q3: How does this compound differ from colchicine in terms of its interaction with tubulin?

A3: While both compounds affect microtubule function, this compound binds to tubulin with significantly lower affinity compared to colchicine. [, ] This difference contributes to the distinct biological activities observed for each compound. [, ]

Q4: Does this compound exhibit antifungal activity?

A4: Yes, this compound demonstrates antifungal activity, often surpassing the potency of colchicine. [] Complexation with metal cations can further enhance this antifungal potency. [] Notably, this compound complexes demonstrated significant efficacy against A. pullulans. []

Q5: Can this compound interact with biological membranes?

A5: Unlike colchicine, this compound can bind to various biological membranes, including erythrocyte ghosts, plasma membranes, and synaptosomes. [] This interaction appears to be specific and calcium-dependent, involving gangliosides present within these membranes. []

Q6: Does this compound exhibit any catalytic properties?

A6: While not a traditional catalyst, this compound displays intriguing interactions with enzymes. It can protect enzymes with essential sulfhydryl groups from inactivation, potentially by preventing their oxidation. [] This protective effect could be relevant to its biological activity.

Q7: Does the tautomeric equilibrium of this compound play a role in its biological activity?

A8: The existence of both this compound and isothis compound tautomers is well-documented. [, , ] While both forms can exist in solution, the isocolchicine form is generally less biologically active. [] Synthetic strategies often aim to favor the formation of the desired tautomer to enhance biological activity. []

Q8: What is known about the toxicity of this compound compared to colchicine?

A9: While both compounds exhibit toxicity, this compound generally displays a more favorable safety profile compared to colchicine. [] This difference could be attributed to variations in their metabolism and distribution within the body. [, ]

Q9: Are there any long-term toxicity concerns associated with this compound?

A9: Long-term toxicity studies on this compound are limited. More research is needed to fully assess its potential for chronic toxicity and compare it directly to colchicine.

Q10: What are the potential therapeutic applications of this compound?

A10: this compound holds promise for several therapeutic applications, including:

- Antifungal agent: Its potent antifungal activity, especially against specific fungi like A. pullulans, warrants further investigation for developing novel antifungal therapies. []

- Liver disease: Studies suggest that this compound may be beneficial in treating chronic liver diseases and fibrosis, potentially by modulating collagen metabolism and reducing oxidative stress. [, ]

- Anti-inflammatory agent: While less potent than colchicine, this compound exhibits anti-inflammatory effects, particularly in models of gouty arthritis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.